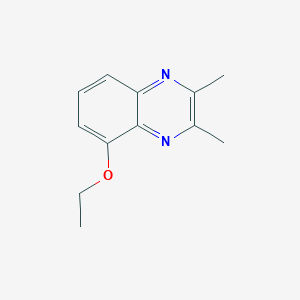

5-Ethoxy-2,3-dimethylquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

732306-08-0 |

|---|---|

Formule moléculaire |

C12H14N2O |

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

5-ethoxy-2,3-dimethylquinoxaline |

InChI |

InChI=1S/C12H14N2O/c1-4-15-11-7-5-6-10-12(11)14-9(3)8(2)13-10/h5-7H,4H2,1-3H3 |

Clé InChI |

PRPIIFMRZOZNKQ-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC2=NC(=C(N=C21)C)C |

Origine du produit |

United States |

Synthesis and Characterization:

To develop and optimize a synthetic route for the preparation of 5-Ethoxy-2,3-dimethylquinoxaline. This would likely involve the synthesis of 3-ethoxy-1,2-phenylenediamine as a key intermediate, followed by condensation with 2,3-butanedione (B143835).

To fully characterize the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Physicochemical Profiling:

To experimentally determine key physicochemical properties such as melting point, boiling point, and solubility.

To calculate theoretical properties such as lipophilicity (logP) and polar surface area to provide initial insights into its potential drug-like characteristics.

Preliminary Biological Evaluation:

Classical and Contemporary Synthetic Approaches to Quinoxaline Core Structures

The construction of the quinoxaline scaffold, a fusion of a benzene and a pyrazine (B50134) ring, has been a subject of extensive research. This has led to the development of numerous synthetic protocols, each with its own set of advantages regarding efficiency, substrate scope, and environmental impact.

Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The most fundamental and widely recognized method for quinoxaline synthesis is the acid-catalyzed condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net This reaction is known for its simplicity and effectiveness. The general mechanism involves the initial formation of a Schiff base by the reaction of one amino group with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.

This classical approach is highly versatile and can be performed under various conditions. nih.gov While early procedures often required high temperatures and strong acid catalysts, numerous modern refinements have been developed. nih.gov These include the use of milder catalysts, alternative solvents like water or ethanol, and energy sources such as microwave irradiation to create more environmentally benign and efficient processes. acs.org A variety of catalysts, including recyclable alumina-supported heteropolyoxometalates, have been shown to facilitate this reaction with high yields at room temperature. nih.gov

Metal-Catalyzed Synthetic Routes for Quinoxaline Scaffold Construction

Transition metal catalysis has significantly broadened the horizons of quinoxaline synthesis, offering pathways that utilize different starting materials and often proceed under milder conditions. rsc.org Various metals have been employed, each demonstrating unique catalytic activities.

Iron (Fe): Iron catalysts, being abundant and non-toxic, are advantageous for green chemistry. Iron(III)-catalyzed methods have been developed for the synthesis of quinoxaline derivatives through complex pathways, such as the ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes. rsc.org Magnetic iron oxide nanoparticles (Fe₃O₄) have also been used as easily recoverable and reusable catalysts for the classical condensation reaction, particularly effective in aqueous media. capes.gov.br

Copper (Cu): Copper catalysts are versatile and have been used in various synthetic routes. For instance, copper-catalyzed oxidative coupling of α-hydroxy ketones with o-phenylenediamines provides an efficient route to quinoxalines. capes.gov.br

Cobalt (Co), Nickel (Ni), and Others: Cobalt and nickel-based catalysts have also proven effective. Cobalt nanoparticles supported on mesoporous materials have shown excellent activity and stability, allowing for multiple reuse cycles. capes.gov.br Nickel catalysts have been used for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines.

These metal-catalyzed reactions often exhibit high selectivity and functional group tolerance, making them powerful tools for creating complex quinoxaline structures.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Heteropolyoxometalates | Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene, Room Temperature | High yields, mild conditions, recyclable catalyst | nih.gov |

| Magnetic Nanoparticles | Fe₃O₄@SiO₂/Schiff base/Co(II) | EtOH/H₂O, Room Temperature | Excellent yields, easy magnetic recovery, reusable | capes.gov.br |

| Iron Salts | Fe(OTf)₃ | DCE, 120 °C | Enables complex annulation reactions from non-traditional precursors | rsc.org |

| Ionic Liquids | [TMPSA]·HSO₄ | Water or organic solvent, mild conditions | Recyclable, can be used in green solvents | nih.gov |

Metal-Free Synthetic Methodologies for Quinoxalines

In the pursuit of greener and more sustainable chemical processes, significant effort has been dedicated to developing metal-free synthetic routes for quinoxalines. These methods avoid the costs and potential toxicity associated with transition metal catalysts.

One prominent approach involves the use of hypervalent iodine reagents. These reagents can catalyze the annulation between α-iminoethanones and o-phenylenediamines in a highly regioselective manner to produce trisubstituted quinoxalines. organic-chemistry.org Other methods utilize simple and inexpensive reagents or catalysts. For example, catalyst-free protocols have been established using microwave irradiation, which can significantly reduce reaction times and improve yields. acs.org The use of aprotic polar solvents like N,N-dimethylacetamide (DMAc) has also been shown to enhance regioselectivity in the condensation of unsymmetrical precursors, providing a simple yet effective control strategy.

Targeted Synthesis of this compound

The synthesis of a specifically substituted quinoxaline like this compound requires a carefully planned strategy to ensure the correct placement of the ethoxy and dimethyl groups on the heterocyclic core.

Strategic Design for Introduction of Ethoxy and Dimethyl Substitutions

The most direct and logical approach for the synthesis of this compound is through the classical condensation reaction. The structure of the target molecule dictates the choice of the two primary reactants:

1,2-Dicarbonyl Compound: The 2,3-dimethyl substitution on the pyrazine ring points directly to the use of 2,3-butanedione (B143835) (also known as biacetyl) as the dicarbonyl component.

Aromatic 1,2-Diamine: The ethoxy group at the 5-position of the quinoxaline ring must originate from the benzene portion of the molecule. Therefore, the required starting material is 3-ethoxy-1,2-phenylenediamine .

The condensation of 3-ethoxy-1,2-phenylenediamine with 2,3-butanedione is the designed pathway to yield the target compound.

Optimization of Reaction Conditions and Catalytic Systems for Regioselectivity

A key challenge in the synthesis of substituted quinoxalines arises when an unsymmetrical 1,2-diamine reacts with an unsymmetrical 1,2-dicarbonyl, potentially leading to a mixture of regioisomers. In the synthesis of this compound, the dicarbonyl component (2,3-butanedione) is symmetrical. However, the diamine (3-ethoxy-1,2-phenylenediamine) is unsymmetrical.

This asymmetry means that the initial condensation can occur at either of the two non-equivalent amino groups, potentially leading to the formation of two different products: This compound and 8-Ethoxy-2,3-dimethylquinoxaline .

Controlling the regioselectivity of this cyclization is therefore critical. The outcome is influenced by several factors:

Electronic Effects: The electron-donating nature of the ethoxy group increases the nucleophilicity of the adjacent amino groups. The relative nucleophilicity of the amino group at position 1 versus position 2 will dictate the initial site of attack on the dicarbonyl compound.

Steric Hindrance: The bulkiness of the ethoxy group can sterically hinder the adjacent amino group, potentially favoring reaction at the more accessible amino group.

Catalyst Choice: The nature of the catalyst can significantly influence the reaction pathway. Lewis acid catalysts can coordinate with the diamine or dicarbonyl in specific ways, directing the reaction towards a single isomer. Studies have shown that catalysts can have a profound effect on selectivity. capes.gov.br

Solvent and Temperature: The reaction medium and temperature can affect the transition states of the competing pathways. Aprotic polar solvents have been shown to improve regioselectivity in similar heterocyclic syntheses.

Optimization of the reaction would involve screening various catalysts (e.g., different Lewis acids, supported catalysts), solvents, and temperatures to maximize the yield of the desired 5-ethoxy isomer over the 8-ethoxy isomer. For example, studies on related systems have found that electron-donating groups on the diamine generally favor the formation of quinoxalines, although they can also influence the isomeric ratio. capes.gov.br

Green Chemistry Principles in this compound Synthesis

The synthesis of quinoxaline derivatives, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Methodologies such as the use of alternative solvents, microwave and ultrasound irradiation, and the development of catalyst-free or reusable catalyst systems are central to this eco-conscious approach. nih.gov

Solvent-Free Protocols and Aqueous Media Applications

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The synthesis of quinoxaline derivatives can be effectively carried out in aqueous media. For instance, studies on the synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds have explored water as a solvent. While some reactions show reduced yields in pure water compared to organic solvents, the environmental benefits are significant. researchgate.net The use of additives or specific reaction conditions can enhance reaction efficiency in water.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, known as solid-state or solvent-free synthesis, represents a significant step forward in green chemistry. cmu.edu These reactions can be initiated by grinding the reactants together, sometimes with the aid of a catalyst. cmu.edu This approach minimizes waste and can lead to higher yields and selectivity. For example, the oxidative coupling of phenols using FeCl₃·6H₂O has been shown to proceed more efficiently in the solid state than in solution. cmu.edu This principle is applicable to the synthesis of various heterocyclic compounds, suggesting a viable green route for producing quinoxalines.

The table below summarizes the effect of different solvents on a model quinoxaline synthesis, highlighting the potential of greener alternatives.

| Solvent | Yield (%) | Reaction Conditions |

| Ethanol (EtOH) | 98% | Ultrasound, Room Temp, 60 min |

| Methanol (B129727) (MeOH) | 97% | Ultrasound, Room Temp, 60 min |

| Water (H₂O) | 42% | Ultrasound, Room Temp, 60 min |

| Dichloromethane (CH₂Cl₂) | 93% | Ultrasound, Room Temp, 60 min |

| Data adapted from a study on the synthesis of 2,3-diphenylquinoxaline. researchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a powerful tool in organic synthesis, aligning with green chemistry principles by significantly reducing reaction times, increasing product yields, and often enabling solvent-free conditions. nih.gov The energy from microwaves directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates dramatically compared to conventional heating methods. nih.gov

In the synthesis of quinoline-based heterocycles, microwave-assisted multicomponent reactions have proven to be highly efficient. nih.gov For example, the one-pot reaction of aromatic aldehydes, an amino-pyrimidine, and dimedone under microwave irradiation using glacial acetic acid as a medium resulted in high yields of the desired products in a fraction of the time required for conventional heating. nih.gov Key advantages of this method include:

Speed: Reaction times are often reduced from hours to minutes.

Efficiency: Higher product yields are frequently observed.

Purity: Products often require minimal purification, sometimes avoiding column chromatography altogether. nih.gov

Green Metrics: The process exhibits superior green credential parameters, such as higher atom economy and lower E-factor (environmental factor), compared to conventional methods. nih.gov

These demonstrated benefits suggest that microwave-assisted synthesis would be a highly effective and green strategy for the production of this compound.

Ultrasound-Assisted Synthetic Pathways

Ultrasound-assisted organic synthesis, or sonochemistry, is another green technique that accelerates reactions, improves yields, and allows for milder reaction conditions. The phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of intense temperature and pressure. nih.govbeilstein-journals.org

An efficient, catalyst-free protocol for synthesizing quinoxaline derivatives using ultrasound irradiation at room temperature has been developed. scispace.com In this method, the condensation of various 1,2-diamines with 1,2-dicarbonyl compounds proceeds in high yields (80-99%) within a short reaction time. researchgate.netscispace.com This approach is significantly more efficient than traditional methods that require refluxing in solvents for extended periods. researchgate.net The synthesis can be performed in greener solvents like ethanol, further enhancing its environmental credentials. researchgate.netscispace.com The application of ultrasound provides the necessary activation energy, bypassing the need for catalysts or high temperatures. scispace.com This makes it a promising pathway for the green synthesis of substituted quinoxalines like this compound.

| Reactants | Product | Yield (%) (Ultrasound) | Yield (%) (Conventional) |

| Benzil + o-Phenylenediamine (B120857) | 2,3-Diphenylquinoxaline | 98% (60 min, RT) | 42% (2h, reflux) |

| 4,4'-Dimethylbenzil + o-Phenylenediamine | 2,3-Bis(p-tolyl)quinoxaline | 93% (60 min, RT) | - |

| Butane-2,3-dione + o-Phenylenediamine | 2,3-Dimethylquinoxaline | 81% (60 min, RT) | - |

| Data adapted from studies on ultrasound-assisted quinoxaline synthesis in ethanol. researchgate.net |

Catalyst-Free and Reusable Catalyst Systems

Developing catalyst-free synthetic routes or employing mild, reusable catalysts is a cornerstone of green chemistry.

Catalyst-Free Systems: As mentioned, ultrasound irradiation can facilitate the synthesis of quinoxalines without the need for any catalyst. scispace.com This simplifies the experimental procedure and purification process, as there is no catalyst to separate from the final product. Another approach involves a novel thionation protocol for quinoxaline-2,3-dione derivatives that proceeds without a catalyst in ethanol, offering excellent yields and a simple, one-pot procedure. soton.ac.uk

Reusable and Mild Catalysts: When a catalyst is necessary, green principles favor those that are non-toxic, efficient in small quantities, and recyclable. For quinoxaline synthesis, systems like ammonium (B1175870) chloride (NH₄Cl) in methanol have been used as a mild, cost-effective, and metal-free catalyst system. researchgate.net This system successfully catalyzes the condensation of various 1,2-diamines and 1,2-dicarbonyl compounds at room temperature with excellent yields (95-100%). researchgate.net The use of such readily available and environmentally benign catalysts presents a significant advantage over methods that rely on heavy metals or harsh acids.

Post-Synthetic Functionalization Strategies for this compound Derivatives

Once the core quinoxaline structure is synthesized, further modification or functionalization is often required to create derivatives with specific properties. Post-synthetic functionalization allows for the introduction of various chemical groups onto the pre-formed this compound scaffold. These strategies are crucial for developing libraries of related compounds for various applications.

A key approach involves the direct functionalization of C-H bonds, which is considered an ideal and green strategy as it avoids the need for pre-functionalized substrates, thus improving atom and step economy. acs.orgnih.gov

Regioselective Functionalization at the Quinoxaline Core

Regioselectivity—the ability to introduce a functional group at a specific position on the quinoxaline ring—is a critical challenge in synthetic chemistry. The electronic properties of the quinoxaline nucleus dictate the reactivity of its different positions. For quinolines and by extension quinoxalines, direct C-H functionalization often leads to a mixture of products, making regioselective methods highly valuable. acs.orgacs.org

One powerful strategy to achieve regioselectivity is through the use of the corresponding N-oxide derivative. Quinoxaline N-oxides are readily accessible and exhibit enhanced reactivity, allowing for selective functionalization at specific carbon atoms, particularly at the C2 position. acs.orgacs.org Although this requires an initial oxidation step to form the N-oxide and a final deoxygenation step, it provides a reliable route to otherwise inaccessible derivatives. acs.org

Metal-catalyzed C-H activation is another prominent strategy for achieving regioselective functionalization. nih.gov Different metal catalysts can direct the addition of a functional group to a specific position on the heterocyclic ring. For instance, in chloro-substituted quinolines, the choice of a metal amide base (lithium, magnesium, or zinc amides) can selectively direct metalation and subsequent functionalization to the C2, C3, or C8 positions. nih.gov Such base-controlled methods offer complementary pathways to a range of functionalized derivatives. nih.gov These principles can be extended to the quinoxaline scaffold, providing a toolkit for the precise modification of this compound.

Chemical Modifications at the Ethoxy Moiety

The ethoxy group at the 5-position is a key site for structural modification, primarily through ether cleavage to reveal a hydroxyl functionality, which can then serve as a handle for further derivatization.

O-Dealkylation: The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. acsgcipr.org For this compound, this reaction would yield 5-hydroxy-2,3-dimethylquinoxaline. This process typically requires strong acid reagents, with hydroiodic acid (HI) and hydrobromic acid (HBr) being the most effective. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion on the ethyl group carbon results in the formation of the corresponding phenol (B47542) (5-hydroxy-2,3-dimethylquinoxaline) and ethyl halide. libretexts.org

It is crucial that the nucleophile attacks the ethyl group rather than the aromatic carbon, as sp²-hybridized carbons are resistant to SN2 reactions. masterorganicchemistry.com Alternative reagents for O-dealkylation include Lewis acids like boron tribromide (BBr₃), which are also highly effective for cleaving aryl ethers. masterorganicchemistry.com Studies on the O-dealkylation of analogous 7-alkoxyquinolines have demonstrated this transformation using microsomal enzymes, indicating that biochemical routes can also achieve this modification. nih.govnih.gov

Once the 5-hydroxy-2,3-dimethylquinoxaline intermediate is obtained, the phenolic hydroxyl group can be used for a variety of subsequent reactions, such as re-alkylation with different alkyl halides to introduce novel ether linkages, or esterification to form aryl esters.

Derivatization at the Methyl Substituents

The two methyl groups at the 2- and 3-positions of the pyrazine ring are reactive sites that can be functionalized to introduce a wide range of chemical diversity.

Oxidation: The methyl groups on the quinoxaline ring can be oxidized to various higher oxidation states. While harsh oxidation with reagents like alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring to form pyrazine-2,3-dicarboxylic acid researchgate.net, milder conditions can selectively target the methyl groups. For instance, oxidation of methyl groups on similar heterocyclic systems like 2-methylquinoline (B7769805) can yield the corresponding carboxylic acid, quinoline-2-carboxylic acid. youtube.com This suggests that selective oxidation of one or both methyl groups on this compound to form aldehydes or carboxylic acids is feasible, providing valuable intermediates for amide or ester formation.

Halogenation: The methyl groups can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form bromomethyl derivatives. The synthesis of 2,3-bis(bromomethyl)quinoxaline (B1328767) via the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione (B1217914) has been reported, demonstrating the stability and utility of such halogenated intermediates. sapub.org A study also reported the successful bromination of 2,3-dimethylquinoxaline using NBS. byu.edu These bromomethyl derivatives are potent electrophiles, suitable for nucleophilic substitution reactions to introduce new functionalities.

Condensation Reactions: The methyl groups of 2,3-dimethylquinoxaline and its derivatives can be activated by their position adjacent to the pyrazine nitrogen atoms, allowing them to participate in condensation reactions. wikipedia.org These reactions typically involve deprotonation of the methyl group with a strong base to form a carbanion, which can then react with electrophiles like aldehydes. semanticscholar.org Such condensations can be used to extend the carbon chain or to form new ring systems, for example, by creating styryl derivatives that can undergo subsequent cyclization reactions.

Introduction of Diverse Heterocyclic and Aromatic Moieties

Expanding the molecular complexity of this compound by introducing additional heterocyclic or aromatic rings can significantly alter its properties. This can be achieved either by building a new ring onto the existing scaffold or by coupling a pre-formed ring system.

Building from Functionalized Intermediates: As discussed previously, derivatization of the methyl groups provides a key pathway for annulating new rings.

The bromomethyl intermediates can react with dinucleophiles to construct new heterocyclic rings.

The carboxylated derivatives can be used as building blocks in reactions like the Bischler-Napieralski or Pictet-Spengler type cyclizations after conversion to appropriate amides.

The reaction of 2-hydrazino-3-methylquinoxaline with β-dicarbonyl compounds is a common method for synthesizing fused pyrazole (B372694) or triazole ring systems. researchgate.net This highlights a strategy where a methyl group is first converted to a hydrazine, which then acts as a precursor for heterocycle formation.

Coupling Reactions: To attach an external aromatic or heterocyclic ring, a suitable functional handle, typically a halogen, must first be installed on the quinoxaline's benzene ring. This would require electrophilic halogenation of this compound. The electron-donating ethoxy group would direct ortho- and para-substitution, leading to halogenation at the C-6 and/or C-8 positions. Once a halo-quinoxaline derivative is obtained, modern cross-coupling reactions can be employed.

Suzuki Coupling: Reaction of the halo-quinoxaline with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst.

Stille Coupling: Reaction with an organostannane reagent.

Heck Coupling: Reaction with an alkene to introduce vinyl-aromatic systems.

These coupling strategies are versatile and allow for the introduction of a vast array of substituted and unsubstituted aromatic and heterocyclic moieties, offering a powerful tool for systematically modifying the compound's structure. For example, the synthesis of pyrrolo[1,2-α]quinoxalines has been achieved through iron-catalyzed reactions of 1-(2-aminophenyl)pyrroles, demonstrating the construction of complex fused systems. nih.gov

Investigation of Electrophilic Aromatic Substitution Pathways

The quinoxaline ring system is generally considered electron-deficient, making electrophilic aromatic substitution reactions challenging. du.edu.eg Nitration of quinoxaline itself requires forcing conditions to yield a small amount of 5-nitroquinoxaline. du.edu.eg However, the presence of an electron-donating group, such as the ethoxy group in this compound, is expected to activate the benzene portion of the molecule towards electrophilic attack. The ethoxy group is an ortho-, para-director. Given that the para-position (position 8) is sterically unhindered, it is the most likely site for substitution. The ortho-position (position 6) is also a potential site, though it may be slightly less favored due to steric hindrance from the adjacent ethoxy group.

| Electrophile | Reagent | Predicted Major Product(s) | Predicted Reaction Conditions |

| NO₂+ | HNO₃/H₂SO₄ | 5-Ethoxy-2,3-dimethyl-8-nitroquinoxaline | Mild to moderate |

| Br⁺ | Br₂/FeBr₃ | 8-Bromo-5-ethoxy-2,3-dimethylquinoxaline | Mild |

| SO₃ | Fuming H₂SO₄ | This compound-8-sulfonic acid | Moderate |

| R-C=O⁺ | RCOCl/AlCl₃ | 8-Acyl-5-ethoxy-2,3-dimethylquinoxaline | Moderate |

Analysis of Nucleophilic Substitution Reactivity

The pyrazine ring of the quinoxaline system is electron-deficient and thus susceptible to nucleophilic attack. rsc.orgnih.gov In this compound, the positions C-2 and C-3 are substituted with methyl groups, which generally makes direct nucleophilic substitution at these positions less likely unless a leaving group is present. However, the benzene ring, activated by the ethoxy group, is not expected to be reactive towards nucleophiles.

A key area of nucleophilic reactivity for this molecule would involve the potential for nucleophilic aromatic substitution of hydrogen (SNArH) on the pyrazine ring, particularly if the ring is further activated, for example, by N-oxidation. rsc.org The ethoxy group itself could potentially be a target for nucleophilic attack under harsh conditions, leading to its cleavage, though this is generally not a facile process on an aromatic ether.

| Nucleophile | Reagent/Conditions | Predicted Product | Notes |

| NH₂⁻ | NaNH₂ | No reaction expected on the ring | The pyrazine ring is not sufficiently activated without an N-oxide or leaving group. |

| CN⁻ | KCN | No reaction expected on the ring | |

| CH₃O⁻ | CH₃ONa | No reaction expected on the ring | |

| OH⁻ | NaOH (conc.) | 5-Hydroxy-2,3-dimethylquinoxaline | Possible under forcing conditions via nucleophilic attack on the ethoxy carbon, but unlikely. |

Oxidation and Reduction Chemistry of the Quinoxaline Nucleus

Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. nih.govnih.govdocumentsdelivered.com The oxidation of quinoxalines can lead to mono-N-oxides or di-N-oxides, depending on the oxidant and reaction conditions. nih.gov For this compound, oxidation with reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid is expected to yield the corresponding N-oxides. du.edu.eg The presence of the electron-donating ethoxy and methyl groups may influence the ease of oxidation. The formation of N-oxides is significant as it can activate the pyrazine ring for further reactions. nih.govmdpi.com

Reduction: The quinoxaline ring can be reduced to form 1,2,3,4-tetrahydroquinoxalines. researchgate.net Various reducing agents can be employed, including sodium borohydride (B1222165) in the presence of a Lewis acid like zinc chloride, or catalytic hydrogenation. researchgate.net The reduction of this compound is expected to proceed smoothly to yield cis-1,2,3,4-tetrahydro-5-ethoxy-2,3-dimethylquinoxaline, as the cis-isomer is often the stereoselective product in the reduction of 2,3-disubstituted quinoxalines. researchgate.net

| Reaction | Reagent(s) | Predicted Product |

| Oxidation | m-CPBA (1 equiv.) | This compound 1-oxide and 4-oxide mixture |

| Oxidation | m-CPBA (>2 equiv.) | This compound 1,4-dioxide |

| Reduction | NaBH₄/ZnCl₂ | cis-5-Ethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |

| Catalytic Hydrogenation | H₂/Pd-C | cis-5-Ethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |

Cycloaddition Reactions and Formation of Fused Ring Systems

Quinoxaline derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. niscpr.res.in Quinoxaline-N-oxides can also act as 1,3-dipoles in cycloaddition reactions. rsc.org For this compound, the pyrazine ring could potentially undergo [4+2] cycloaddition (Diels-Alder) reactions with highly reactive dienophiles, although this is generally difficult due to the aromaticity of the quinoxaline system. A more likely pathway for cycloaddition involves the N-oxide derivative. The in-situ generated this compound-1-oxide could react as a 1,3-dipole with various dipolarophiles.

| Reaction Type | Reactant | Predicted Product Type |

| [4+2] Cycloaddition | Maleic anhydride | Low yield of Diels-Alder adduct expected |

| 1,3-Dipolar Cycloaddition (from N-oxide) | Phenyl isocyanate | Fused triazole ring system |

| 1,3-Dipolar Cycloaddition (from N-oxide) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Fused isoxazoline (B3343090) ring system |

Metal Complexation and Coordination Chemistry Studies

The nitrogen atoms of the quinoxaline ring possess lone pairs of electrons and can act as ligands to coordinate with metal ions. researchgate.netisca.meisca.inrsc.org A variety of metal complexes of quinoxaline derivatives have been synthesized and studied. isca.meisca.in this compound is expected to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The steric hindrance from the methyl groups at the 2 and 3 positions might influence the geometry of the resulting metal complexes. rsc.org

| Metal Ion | Metal Salt | Predicted Complex Stoichiometry | Predicted Geometry |

| Cu(II) | CuCl₂ | [Cu(this compound)Cl₂] | Likely distorted tetrahedral or square planar |

| Ni(II) | NiCl₂ | [Ni(this compound)₂Cl₂] | Likely octahedral |

| Pd(II) | PdCl₂ | [Pd(this compound)Cl₂] | Likely square planar |

| Pt(II) | PtCl₂ | [Pt(this compound)Cl₂] | Likely square planar |

Exploration of Annulation and Ring-Expansion Reactions

Annulation reactions involving the quinoxaline core can lead to the formation of more complex polycyclic heterocyclic systems. researchgate.netresearchgate.netacs.orgacs.org These reactions often proceed through the functionalization of the quinoxaline ring followed by an intramolecular cyclization. For this compound, a potential strategy for annulation would be to introduce reactive functional groups at the 6- and 7-positions via electrophilic substitution, followed by a ring-closing reaction. Another approach could involve the reaction of the N-oxide derivative to introduce a functional group at the C-2 methyl position, which could then participate in a cyclization.

| Reaction Sequence | Intermediate | Annulated Product |

| 1. Nitration at C-6 and C-72. Reduction of nitro groups to amino groups3. Reaction with a 1,2-dicarbonyl compound | 6,7-Diamino-5-ethoxy-2,3-dimethylquinoxaline | A new pyrazine ring fused to the benzene ring |

| 1. N-oxidation2. Functionalization of a methyl group (e.g., via Polonovski reaction)3. Intramolecular cyclization | 2-(Functionalized methyl)-5-ethoxy-3-methylquinoxaline | A new ring fused to the pyrazine ring |

Advanced Spectroscopic and Physico Chemical Characterization Methodologies for 5 Ethoxy 2,3 Dimethylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Ethoxy-2,3-dimethylquinoxaline, providing detailed information about the hydrogen and carbon framework.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H NMR and ¹³C NMR spectra offer a precise map of the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, the ethoxy group exhibits a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), indicative of their coupling. The two methyl groups attached to the quinoxaline (B1680401) ring typically appear as singlets, though their exact chemical shifts can vary based on the solvent and other experimental conditions. The aromatic protons of the quinoxaline ring system produce signals in the downfield region, with their multiplicity and coupling constants providing insights into their substitution pattern.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key resonances include those for the methyl carbons of the ethoxy and dimethyl groups, the methylene carbon of the ethoxy group, and the aromatic carbons of the quinoxaline core. The chemical shifts of the carbons directly bonded to nitrogen and oxygen are particularly informative.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinoxaline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,3-dimethylquinoxaline (B146804) | Aromatic H: multiplet, Methyl H: singlet | Aromatic C: various shifts, Methyl C: ~20-25 ppm |

| Quinoxaline Derivative 1 | Aromatic H: 8.17-8.12 (m, 4H), 7.83-7.75 (m, 2H), 7.56 (d, J = 12 Hz, 2H) | 149.5, 141.8, 141.1, 140.6, 135.5, 134.1, 129.4, 128.7, 128.5, 128.3, 128.1, 127.7 |

| Quinoxaline Derivative 2 | Aromatic H: 7.76 (d, J = 4Hz, 1H), 7.63-7.61 (m, 2H), 7.43-7.35 (m, 3H), 7.24-7.20 (m, 2H), Methyl H: 2.62 (s, 3H) | 152.4, 137.5, 131.7, 130.5, 129.9, 129.8, 126.4, 122.4, 21.5 |

Note: The data presented are for related quinoxaline structures and serve to illustrate the typical chemical shift ranges.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would clearly show the correlation between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is vital for establishing the connectivity between the ethoxy group, the methyl groups, and the quinoxaline core. For example, correlations would be expected between the methylene protons of the ethoxy group and the C5 carbon of the quinoxaline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemical arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. rsc.org The exact mass of the molecular ion ([M]+ or protonated molecule [M+H]+) can be used to confirm the chemical formula C₁₂H₁₄N₂O. rsc.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for Quinoxaline Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| Chloro-quinoxaline Derivative | ESI-TOF | [M+H]+ 241.0527 | 241.0536 |

Note: This data is for a related quinoxaline derivative and illustrates the accuracy of HRMS.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes.pjsir.org

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Key vibrational bands would include:

C-H stretching: Aliphatic C-H stretches from the ethoxy and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches will appear above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoxaline ring system will produce a series of bands in the 1400-1650 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O stretch of the ethoxy group is anticipated in the 1000-1300 cm⁻¹ range.

Out-of-plane bending: Aromatic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

Table 3: Characteristic IR Absorption Frequencies for Quinoxaline Derivatives . pjsir.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| C=N/C=C Ring | Stretching | 1400-1650 |

| C-O (Ether) | Stretching | 1000-1300 |

| Aromatic C-H | Out-of-plane Bending | 650-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties.researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions and chromophoric system of this compound. The quinoxaline ring system is the primary chromophore, responsible for absorbing UV and visible light.

The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoxaline ring. The ethoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,3-dimethylquinoxaline. researchgate.net The solvent used can also affect the spectrum.

Table 4: UV-Vis Absorption Maxima for 2,3-dimethylquinoxaline in Different Media . researchgate.net

| Solvent/Condition | λmax (nm) |

| Water (pH=7) | 315 |

| Water (acidified, pH=1) | 336 |

Note: This data for the parent 2,3-dimethylquinoxaline illustrates the effect of the environment on the UV-Vis spectrum.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be accurately determined.

While specific experimental crystallographic data for this compound is not widely available in published literature, the analysis of a suitable crystal would yield a set of parameters that define its solid-state structure. This data is typically presented in a standardized format, as shown in the hypothetical table below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₁₄N₂O |

| Formula weight | 202.26 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

Note: The values in the table are placeholders and would be determined experimentally.

The data from such an analysis would confirm the planar quinoxaline ring system, the positions of the methyl and ethoxy substituents, and the torsional angles that define the orientation of the ethoxy group relative to the aromatic core.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique for confirming the purity and empirical formula of a synthesized compound. It precisely measures the weight percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and is a critical quality control step.

For this compound, with a molecular formula of C₁₂H₁₄N₂O, the theoretical elemental composition can be calculated. The experimental values are expected to be in close agreement, typically within a ±0.4% tolerance, which is a standard for establishing the purity of a sample.

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 71.26 | Value |

| Hydrogen (H) | 6.98 | Value |

| Nitrogen (N) | 13.85 | Value |

| Oxygen (O) | 7.91 | Value (typically by difference) |

Note: The experimental values are placeholders and would be determined through analysis of a purified sample.

The concordance of the experimental findings with the calculated percentages would serve to validate the molecular formula of this compound.

Computational and Theoretical Chemistry of 5 Ethoxy 2,3 Dimethylquinoxaline

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 5-Ethoxy-2,3-dimethylquinoxaline at the atomic level. These methods solve the Schrödinger equation (or a simplified form) to provide insights into molecular structure, stability, and electronic characteristics. DFT, in particular, is a widely used method due to its balance of accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.

Molecular Geometry Optimization and Conformational Energy Landscape Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which possesses a rotatable ethoxy group, a conformational analysis is necessary.

This analysis involves systematically rotating the dihedral angles associated with the ethoxy group to map out the conformational energy landscape. The results would identify the global minimum energy conformer (the most stable shape) and any local minima (other stable, but less favorable, shapes), as well as the energy barriers for rotation between them. This information is critical for understanding the molecule's physical and chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (Hypothetical) |

| Bond Length | C2-C3 | 1.39 Å |

| Bond Length | C5-O | 1.37 Å |

| Bond Length | O-C(ethyl) | 1.43 Å |

| Bond Angle | C2-N1-C8a | 117.5° |

| Bond Angle | C5-O-C(ethyl) | 118.2° |

| Dihedral Angle | C4-C5-O-C(ethyl) | 178.5° |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a geometry optimization calculation.

Electronic Structure Characterization

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity, charge distribution, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more reactive. It is also related to the molecule's chemical hardness and softness.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Hypothetical) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.75 |

Note: The values in this table are hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface. Different colors indicate different electrostatic potential values. Typically, red regions represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. An MEP map for this compound would likely show negative potential around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atom of the ethoxy group.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity. The analysis of these charges can reveal intramolecular charge transfer, for instance, from the electron-donating ethoxy group to the electron-accepting quinoxaline ring system.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) (Hypothetical) |

| N1 | -0.25 |

| N4 | -0.26 |

| C5 | +0.15 |

| O(ethoxy) | -0.40 |

| C(methyl at C2) | -0.12 |

| C(methyl at C3) | -0.13 |

Note: The values in this table are hypothetical and serve to illustrate the output of a Mulliken charge analysis.

Ionization Potential and Electron Affinity Computations

There are no available published studies detailing the computation of the ionization potential and electron affinity for this compound. Such calculations, typically performed using methods like Density Functional Theory (DFT) or other ab initio quantum chemistry approaches, are crucial for understanding the compound's electron-donating and accepting capabilities, which are fundamental to its reactivity and electronic properties.

Global Hardness, Softness, and Electrophilicity Indices Determination

Similarly, the determination of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index for this compound has not been reported in the scientific literature. These conceptual DFT-based indices are derived from the ionization potential and electron affinity and provide valuable insights into the stability and reactivity of a molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would provide critical information on the compound's conformational dynamics, its behavior in solution, and the influence of different solvents on its structural and energetic properties over time.

Quantitative Structure-Property Relationship (QSPR) Studies

While QSPR studies have been conducted on various classes of quinoxaline derivatives to correlate their structural features with specific properties, no such studies have been found that specifically include or focus on this compound.

Correlation of Computed Molecular Descriptors with Experimental Reactivity and Spectroscopic Data

The absence of both computed molecular descriptors and detailed experimental reactivity or spectroscopic data for this compound in the literature precludes any correlational analysis. Such a study would be vital for validating computational models and providing a deeper understanding of the structure-property relationships of this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

There is no available research that theoretically elucidates the reaction mechanisms involving this compound. Computational studies in this area would involve mapping potential energy surfaces, locating transition states, and calculating activation energies to predict the pathways and feasibility of its chemical transformations.

Structure Activity Relationship Sar Investigations of 5 Ethoxy 2,3 Dimethylquinoxaline Derivatives

General Principles and Methodologies of SAR in Quinoxaline (B1680401) Chemistry

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry for the development of more potent and selective therapeutic agents. mdpi.com For quinoxaline derivatives, SAR studies involve systematically altering the molecular structure to observe the corresponding changes in biological activity. mdpi.comresearchgate.net This process helps in identifying the key chemical features, or pharmacophores, responsible for the desired biological effects. researchgate.net

Methodologies employed in the SAR of quinoxaline chemistry are diverse and include:

Chemical Synthesis: The creation of a library of analogs by modifying the quinoxaline scaffold. This often involves techniques like condensation of o-phenylenediamines with dicarbonyl compounds, which is a classic method for preparing the quinoxaline core. mdpi.comnih.gov

In Vitro Biological Assays: Testing the synthesized compounds against specific biological targets, such as enzymes or cell lines, to determine their activity (e.g., IC50 values). researchgate.netnih.gov

Computational Modeling: Utilizing tools like molecular docking and quantitative structure-activity relationship (QSAR) analysis to predict the interaction of derivatives with their biological targets and to understand the physicochemical properties that govern their activity. researchgate.netresearchgate.net

A key aspect of SAR in quinoxalines is understanding the electronic properties of the molecule. The quinoxaline ring is electron-deficient, which influences its interactions with biological macromolecules. mdpi.comresearchgate.net Substituents on the quinoxaline ring can modulate this electron density, thereby affecting the compound's biological activity. mdpi.com

Impact of the Ethoxy Group on the Biological Activity of Profile of Derivatives

The presence and position of an ethoxy group on the quinoxaline ring can significantly influence the biological activity of the derivatives. Generally, electron-releasing groups like alkoxy groups (e.g., methoxy (B1213986), ethoxy) are considered essential for certain biological activities. mdpi.com

For instance, in some anticancer quinoxaline derivatives, the presence of an electron-releasing group such as a methoxy group at specific positions (R1, R2, and R3) was found to be crucial for their activity. mdpi.com Replacing this group with an electron-withdrawing group like fluorine, or even other electron-releasing groups like methyl or ethyl, led to a decrease in activity. mdpi.com This suggests that the electronic nature and possibly the size of the alkoxy group are finely tuned for optimal interaction with the biological target.

Specifically for the ethoxy group, while direct data on 5-ethoxy-2,3-dimethylquinoxaline is limited, studies on related quinoxaline derivatives provide valuable insights. For example, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the nature of the ester group, which includes ethoxy, was a determinant of anti-tuberculosis activity. nih.gov

Significance of 2,3-Dimethyl Substitution in Modulating Biological Response

The substitution pattern at the 2 and 3 positions of the quinoxaline ring is a critical determinant of biological activity. The presence of dimethyl groups at these positions, as in this compound, can have varied effects depending on the specific biological target.

In some contexts, 2,3-disubstitution is well-tolerated and does not significantly alter certain inhibitory activities. For example, in a study of 2,3-disubstituted quinoxaline analogs as inhibitors of TNFα-induced IKKβ-mediated NFκB activity, the substitutions were generally well-tolerated. nih.gov However, in other cases, the nature of the substituents at these positions is paramount. For instance, in a series of antiviral compounds, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline demonstrated significant activity against the herpes virus, attributed to its DNA binding properties. sapub.org

Positional Effects of Further Substituents on the Quinoxaline Ring

The position of additional substituents on the benzene (B151609) ring of the quinoxaline nucleus plays a crucial role in determining the biological activity. The electronic effects (electron-donating or electron-withdrawing) and steric properties of these substituents can significantly alter the potency and selectivity of the compounds.

Studies on various quinoxaline derivatives have highlighted these positional effects:

Electron-donating vs. Electron-withdrawing Groups: In many cases, the introduction of electron-donating groups enhances biological activity, while electron-withdrawing groups can either decrease or, in some instances, increase activity depending on the specific molecular context and target. mdpi.comrsc.org For example, the replacement of an electron-releasing methoxy group with an electron-withdrawing chloro group was found to decrease anticancer activity in one study. mdpi.com Conversely, in another series of anticancer quinoxalines, an electron-withdrawing chloro group produced higher activity than a bromo group or a methyl group. mdpi.com

Regioselectivity in Synthesis: The position of substituents on the starting materials, such as 1,2-diaminoarenes, can influence the regioselectivity of the quinoxaline formation, leading to different isomers with potentially different biological activities. acs.org For instance, substituents at the 3-position of the aryl moiety of 1,2-diaminoarenes have a greater effect on regioselectivity than those at the 4-position, likely due to a combination of electronic and steric effects. acs.org

Specific Positions: The location of the substituent on the benzene ring is critical. For example, in a series of ASK1 inhibitors, dibromo substitution at the 6 and 7 positions of the quinoxaline ring resulted in the most potent compound. tandfonline.com In another study on quinoxaline 1,4-di-N-oxides, the presence of a chloro, methyl, or methoxy group at position 7 was found to enhance anti-tuberculosis activity. nih.gov

Conformational Analysis and its Influence on SAR

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is a critical aspect of SAR studies for quinoxaline derivatives. The three-dimensional shape of a molecule determines how it fits into the binding site of a biological target, and thus influences its activity.

Molecular modeling and techniques like X-ray crystallography are used to determine the preferred conformations of quinoxaline derivatives. nih.gov These studies can reveal key structural features, such as intramolecular hydrogen bonds, which can stabilize a particular conformation and may be responsible for observed biological activities or lack thereof. nih.gov

For example, in a study of 2,3-bifunctionalized quinoxalines, it was found that the favored keto-enamine tautomeric form, stabilized by strong intramolecular N-H---O bonds, might be responsible for the minimal biological activities observed in several assays. nih.gov This highlights how conformational rigidity can sometimes be detrimental to biological activity.

Computational docking studies can further elucidate the binding modes of quinoxaline derivatives with their target proteins. researchgate.net By understanding the preferred binding conformation, medicinal chemists can design new analogs with improved complementarity to the target's binding site, leading to enhanced potency. nih.gov

Mechanistic Hypotheses Derived from SAR Data

SAR data not only helps in optimizing lead compounds but also provides valuable insights into the potential mechanisms of action. By observing how systematic structural modifications affect biological activity, researchers can formulate hypotheses about the molecular interactions underlying the observed effects.

For instance, the consistent observation that electron-donating or electron-withdrawing groups at specific positions enhance or diminish activity can suggest the nature of the binding pocket (e.g., hydrophobic, electron-rich, or electron-poor). mdpi.comresearchgate.netacs.org

In the context of enzyme inhibition, SAR data can help to identify which parts of the molecule are interacting with key residues in the active site. For example, in the development of IKKβ inhibitors, SAR studies identified a quinoxaline urea (B33335) analog that reduces the levels of phosphorylated IKKβ, suggesting a mechanism that involves interference with the phosphorylation event. nih.gov

Furthermore, if a series of compounds shows a good correlation between their ability to, for instance, inhibit a specific enzyme and induce apoptosis in cancer cells, it provides strong evidence for the on-target mechanism of action. researchgate.netnih.gov

Mechanistic insights can also be derived from the type of chemical reactions the compounds undergo. For example, the synthesis of certain quinoxalines involves nucleophilic aromatic substitution (SNAr), and the kinetics of these reactions are influenced by the substituents on the ring, providing clues about the electronic requirements for reactivity and, by extension, potential biological interactions. researchgate.netmdpi.com

Mechanistic Insights into Biological Interactions of the 5 Ethoxy 2,3 Dimethylquinoxaline Scaffold

Theoretical Frameworks for Predicting Biological Activity of Quinoxaline (B1680401) Derivatives

The prediction of the biological activity of quinoxaline derivatives is heavily reliant on computational and theoretical frameworks that establish a relationship between a molecule's structure and its biological function. A primary tool in this area is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies develop statistically verified models that correlate the physicochemical properties of quinoxaline compounds with their observed biological activities, such as anticancer or enzyme inhibitory capacities. mdpi.com These models are instrumental in virtually screening libraries of quinoxaline derivatives to identify candidates with high predicted inhibitory potential. mdpi.com By analyzing factors like electron-donating or withdrawing groups, steric hindrance, and lipophilicity at various positions on the quinoxaline scaffold, QSAR helps in the rational design of new therapeutic agents with improved potency and reduced toxicity. mdpi.comresearchgate.netsemanticscholar.org

Another key framework is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For quinoxaline derivatives, this involves mapping the common structural features responsible for their interaction with targets like protein kinases or DNA. semanticscholar.orgresearchgate.net These theoretical frameworks are crucial for understanding the broad spectrum of biological activities exhibited by the quinoxaline class of compounds, which includes anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The insights gained from these models guide the synthesis and development of novel derivatives with enhanced therapeutic profiles. semanticscholar.org

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a specific protein target. For quinoxaline derivatives, docking studies have been pivotal in elucidating their interactions with a range of biologically significant macromolecules. These studies provide insights into how the quinoxaline scaffold and its substituents fit within the binding pockets of targets, predicting the binding affinity and mode of interaction.

Common biological targets investigated for quinoxaline derivatives include protein kinases, which are crucial in cancer and inflammatory diseases. For example, derivatives have been docked into the ATP-binding sites of kinases like Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). semanticscholar.orgnih.govnih.gov Such studies are essential for understanding the role of quinoxalines as kinase inhibitors. ekb.eg Additionally, docking has been employed to study interactions with enzymes involved in metabolic diseases, such as α-amylase and α-glucosidase, and cholinesterases. researchgate.net Other significant targets include Bcl-2, an anti-apoptotic protein, and DNA topoisomerase II, highlighting the potential of quinoxalines as anticancer agents that can induce apoptosis or interfere with DNA replication. researchgate.netnih.gov

The analysis of ligand-protein interactions from docking simulations reveals the forces that stabilize the complex. The strength of this interaction is quantified as binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energies indicate a more stable and favorable interaction. For instance, novel quinoxaline-triazole hybrids have shown significant binding energies ranging from -9.57 to -12.03 kcal/mol when docked with the EGFR protein. nih.gov

The types of interactions governing the binding of quinoxaline derivatives are diverse and depend on the specific substituents and the topology of the protein's binding site. Key interaction types observed include:

Hydrogen Bonds: These are crucial for specificity and are often formed between nitrogen atoms in the quinoxaline ring or polar substituents and amino acid residues in the protein.

Hydrophobic Interactions: Alkyl and aryl groups on the quinoxaline scaffold frequently engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Alkyl and Pi-Pi Stacking: The aromatic nature of the quinoxaline ring system facilitates interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as alkyl side chains of residues like leucine and valine. semanticscholar.org

These noncovalent interactions collectively determine the binding affinity and specificity of the quinoxaline derivative for its biological target. nih.govmdpi.com

Table 1: Examples of Docking Studies on Quinoxaline Derivatives

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| Quinoxaline-Triazole Hybrids | EGFR (PDB: 4HJO) | -9.57 to -12.03 | Not specified |

| Quinoxaline-Quinoline Hybrids | GSK-3β | Not specified | Pi-Alkyl, Sigma bond formation |

| Dithioloquinoxaline Derivatives | Bcl-2, EGFR, VEGFR | Good binding affinity (lower energy) | Not specified |

A significant outcome of molecular docking is the identification of specific amino acid residues within the binding site that are critical for ligand recognition and binding. This information is invaluable for structure-based drug design, allowing for modifications to the ligand to enhance interactions with these key residues.

For example, in a study involving a potent quinoxaline-based inhibitor of GSK-3β, molecular modeling revealed that the quinoline (B57606) nucleus of the compound formed significant interactions with several key residues in the enzyme's binding pocket. semanticscholar.org The interactions identified were:

Leu 188: Interaction via sigma bond formation.

Leu 132, Val 70, and Ala 83: Interactions through pi-alkyl stacking. semanticscholar.org

By integrating the results from molecular docking and other computational analyses, researchers can formulate hypotheses about the biological mechanisms of action for quinoxaline derivatives. If a docking study shows that a compound binds with high affinity to the active site of a specific enzyme, it is predicted that its mechanism of action involves the inhibition of that enzyme's catalytic activity.

For instance, the docking of quinoxaline derivatives into the ATP-binding pocket of protein kinases like EGFR suggests a mechanism of competitive inhibition, where the compound prevents the natural substrate (ATP) from binding, thereby blocking the downstream signaling pathways that contribute to cell proliferation. nih.govekb.eg This is a common mechanism for many anticancer drugs. nih.gov Similarly, if a compound is shown to dock effectively into the active site of enzymes like α-amylase or α-glucosidase, its predicted mechanism is the inhibition of carbohydrate metabolism, relevant for antidiabetic applications. researchgate.net Furthermore, computational studies predicting strong binding to proteins like Bcl-2 suggest an apoptotic mechanism of action, while interactions with topoisomerase II point towards interference with DNA replication and repair. researchgate.netnih.gov

Theoretical Studies on Enzyme Inhibition Mechanisms

Theoretical studies, particularly molecular docking and molecular dynamics simulations, provide a detailed picture of how quinoxaline derivatives inhibit enzyme function at a molecular level. These studies can elucidate the specific type of inhibition and the conformational changes involved.

For many quinoxaline derivatives identified as anticancer agents, the primary mechanism is the inhibition of protein kinases. ekb.eg Theoretical models show that these compounds act as ATP-competitive inhibitors by occupying the ATP-binding site. ekb.eg This binding prevents the phosphorylation of substrate proteins, thereby interrupting signaling pathways essential for cancer cell growth and survival. ekb.eg

In the context of other enzymatic targets, quinoxaline antibiotics have been shown to inhibit restriction enzymes, which cleave DNA at specific sites. nih.gov Theoretical modeling can help explain the sequence selectivity of this inhibition, demonstrating how different derivatives may prefer certain DNA sequences, leading to differential inhibition of cleavage. nih.gov Studies on enzymes like α-amylase and α-glucosidase use computational approaches to confirm that the active compounds bind to the catalytic site, thereby blocking access to the substrate and inhibiting enzyme activity. researchgate.net The inhibition of topoisomerase II is another critical mechanism, where quinoxaline derivatives can act as "poisons," stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks and ultimately cell death. researchgate.net

Mechanistic Modeling of DNA/RNA Intercalation or Interaction

Beyond protein inhibition, a significant mechanism of action for many biologically active quinoxaline derivatives is their ability to interact directly with nucleic acids. nih.gov The planar, aromatic structure of the quinoxaline scaffold is a key feature that allows these molecules to function as DNA intercalators. researchgate.netresearchgate.net

Mechanistic modeling of this process involves computational simulations to study how the quinoxaline moiety inserts itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, which can interfere with critical cellular processes like replication and transcription, often leading to an anticancer effect. researchgate.netnih.gov Theoretical studies have established that DNA intercalators and topoisomerase II poisons share common structural features, including a planar polycyclic aromatic system, which is present in the quinoxaline core. researchgate.net

Some quinoxaline derivatives, such as the 6H-indolo[2,3-b]quinoxaline class, are well-established DNA intercalating agents. researchgate.net Modeling studies on these compounds help to understand the thermal stability of the drug-DNA complex, which is a crucial parameter for their biological activity. These models show that substituents and side chains on the quinoxaline nucleus can influence binding affinity and specificity, often by interacting with the minor groove of the DNA, particularly in GC-rich regions. researchgate.net

Receptor Modulation Mechanisms (e.g., AMPA receptor antagonism, IKKβ inhibition)

The 5-Ethoxy-2,3-dimethylquinoxaline scaffold is a key structural motif found in a variety of biologically active compounds. Its therapeutic potential stems from its ability to interact with multiple biological targets, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ). While the precise mechanisms for this compound itself are not extensively detailed in publicly available research, the broader class of quinoxaline derivatives provides significant insights into its probable modes of action.

AMPA Receptor Antagonism:

Quinoxaline derivatives are well-established as competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. These compounds typically function by binding to the glutamate-binding site on the AMPA receptor, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor. This inhibitory action blocks the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, leading to a reduction in neuronal excitation.

IKKβ Inhibition:

The inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Inhibition of IKKβ is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

Quinoxaline-based compounds have been identified as potent inhibitors of IKKβ. The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the IKKβ enzyme. By occupying this site, the quinoxaline derivative prevents ATP from binding, which is essential for the kinase's catalytic activity. This, in turn, blocks the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. A structure-activity relationship study on quinoxaline urea (B33335) analogs identified that the quinoxaline urea, N-methylpyrazole, and an electron-deficient phenyl group were key for inhibiting TNFα-induced IKKβ-mediated NFκB activity. One of the most potent analogs, which included an o-F, m-CF3 substituted phenyl quinoxaline urea, was found to reduce the levels of phosphorylated IKKβ.

For this compound, it is proposed that the quinoxaline core serves as the primary scaffold for interaction with the IKKβ active site. The ethoxy and dimethyl substituents likely modulate the compound's potency and selectivity through specific hydrophobic and electronic interactions with the surrounding amino acid residues.

In Silico ADMET and Druglikeness Predictions for Lead Compound Prioritization (Theoretical and Computational Aspects)

ADMET Predictions:

Computational models are used to predict the pharmacokinetic and toxicological properties of a compound. For quinoxaline derivatives, these predictions are crucial for assessing their potential as orally bioavailable drugs.

| ADMET Property | Predicted Outcome for this compound (Inferred) | Rationale |

| Absorption | Good oral absorption | The molecular weight and lipophilicity of the compound are likely within the range for passive diffusion across the gut wall. |

| Distribution | Moderate volume of distribution | The compound's characteristics suggest it may distribute into tissues but is unlikely to excessively accumulate in fatty tissues. |

| Metabolism | Likely metabolized by cytochrome P450 enzymes | The quinoxaline ring and ethoxy group are potential sites for oxidative metabolism. |

| Excretion | Primarily renal and/or biliary excretion | The metabolites are expected to be more polar, facilitating their elimination. |

| Toxicity | Potential for hepatotoxicity and cardiotoxicity should be evaluated | Some nitrogen-containing heterocyclic compounds have been associated with these toxicities. |

Druglikeness Predictions:

Druglikeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five and Veber's rules.

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight over 500 g/mol

A calculated logP (cLogP) over 5

Based on the structure of this compound, it is predicted to comply with Lipinski's Rule of Five, as shown in the table below.

| Lipinski's Rule Parameter | This compound | Compliance |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | Yes |

| Molecular Weight | 202.25 g/mol | Yes |

| cLogP | ~2.5-3.0 (Estimated) | Yes |

Veber's Rules: These rules suggest that good oral bioavailability is more likely for compounds with:

10 or fewer rotatable bonds

A polar surface area (PSA) of 140 Ų or less

This compound is also expected to meet these criteria, further supporting its potential as a drug-like molecule.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic and druglikeness properties of this compound. However, it is crucial to note that these are theoretical predictions and require experimental validation to confirm the compound's actual ADMET profile and therapeutic potential.

Future Research Directions and Unexplored Avenues for 5 Ethoxy 2,3 Dimethylquinoxaline

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Atom Economy

The traditional synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of metal catalysts, and unsatisfactory yields. nih.gov Future research should prioritize the development of greener, more efficient synthetic routes to 5-Ethoxy-2,3-dimethylquinoxaline.

Key areas for exploration include:

Natural Deep Eutectic Solvents (NADESs): Research has demonstrated that NADESs, such as those based on choline (B1196258) chloride and water, can promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without additional catalysts. unicam.it Applying this methodology to the synthesis of this compound could offer a sustainable and cost-effective alternative to conventional methods. unicam.it

Nanocatalysis: The use of nanocatalysts, like silica (B1680970) nanoparticles, has been shown to efficiently catalyze quinoxaline (B1680401) synthesis under solvent-free conditions, resulting in high yields and short reaction times. rsc.org Investigating various nanocatalysts could optimize the production of this compound, enhancing both the economic and environmental profile of the synthesis. rsc.org